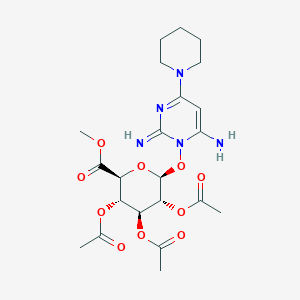
Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester is a protected metabolite of Minoxidil. It is primarily used in proteomics research and has a molecular formula of C22H31N5O10 with a molecular weight of 525.51 . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester involves the acetylation of Minoxidil followed by the esterification of glucuronic acid. The reaction typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form Minoxidil and glucuronic acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly with amines to form corresponding amides.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Substitution: Amines under mild heating conditions.
Major Products
Hydrolysis: Minoxidil and glucuronic acid.
Substitution: Corresponding amides.
Wissenschaftliche Forschungsanwendungen
Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester is used in various scientific research fields:
Wirkmechanismus
The mechanism by which Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester exerts its effects is primarily through its role as a protected metabolite. It interacts with various molecular targets and pathways involved in protein modification and interaction studies . The acetyl and ester groups protect the molecule during reactions, allowing for selective deprotection and subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetobromo-α-D-glucuronic acid methyl ester: Used for similar purposes in organic synthesis and proteomics research.
Bromo-2,3,4-tri-O-acetyl-α-D-glucopyranuronic acid methyl ester: Another compound with similar protective groups and applications.
Uniqueness
Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester is unique due to its specific use as a protected metabolite of Minoxidil, providing a valuable tool in proteomics research and organic synthesis .
Eigenschaften
Molekularformel |
C22H31N5O10 |
|---|---|
Molekulargewicht |
525.5 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-amino-2-imino-4-piperidin-1-ylpyrimidin-1-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H31N5O10/c1-11(28)33-16-17(34-12(2)29)19(35-13(3)30)21(36-18(16)20(31)32-4)37-27-14(23)10-15(25-22(27)24)26-8-6-5-7-9-26/h10,16-19,21,24H,5-9,23H2,1-4H3/t16-,17-,18-,19+,21-/m0/s1 |
InChI-Schlüssel |
XUMBCEXECVBUSS-HZKQSDJQSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)ON2C(=CC(=NC2=N)N3CCCCC3)N)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)ON2C(=CC(=NC2=N)N3CCCCC3)N)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


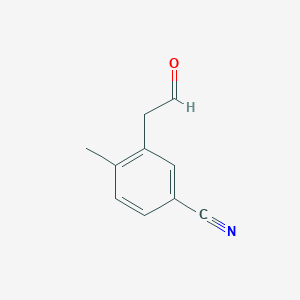


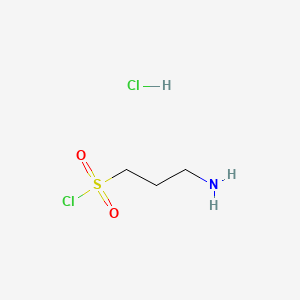
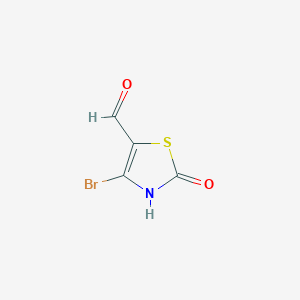
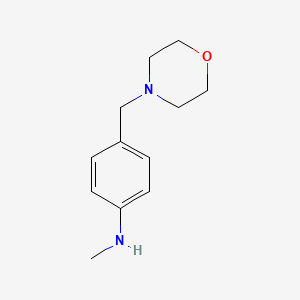
![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)

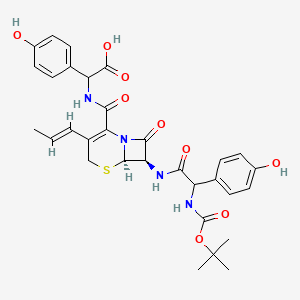
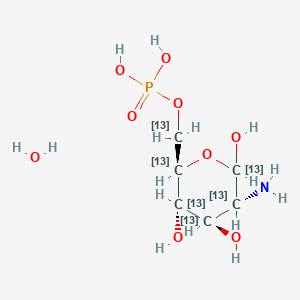
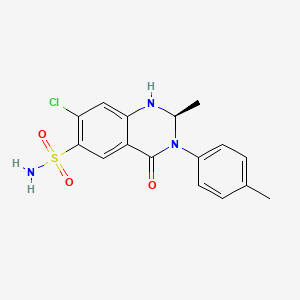
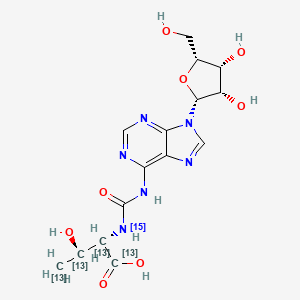
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)
